Samidorphan vs. Naltrexone: In Vivo Brain Receptor Occupancy at Clinically Relevant Concentrations
At clinically relevant unbound brain concentrations, samidorphan demonstrates quantifiably distinct receptor occupancy compared to naltrexone across all three opioid receptor subtypes in rat brain [1]. Samidorphan binds to MOR, DOR, and KOR, whereas naltrexone occupies only MOR and KOR with minimal to no detectable DOR binding [1].
| Evidence Dimension | In vivo brain receptor occupancy |
|---|---|
| Target Compound Data | MOR: 93.2%; DOR: 36.1%; KOR: 41.9% at 23.1 nM unbound brain concentration |
| Comparator Or Baseline | Naltrexone: MOR: 79.4%; DOR: 0%; KOR: 9.4% at 33.5 nM unbound brain concentration |
| Quantified Difference | MOR occupancy 13.8% higher; DOR occupancy 36.1% higher (absolute difference); KOR occupancy 32.5% higher (absolute difference) at comparable concentrations |
| Conditions | Male rat brain; ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry; concentrations representing clinically relevant human oral doses |
Why This Matters
This in vivo occupancy differential, particularly at DOR and KOR, predicts distinct neuropharmacological outcomes that cannot be replicated by substituting naltrexone in studies of mood, reward, or feeding behavior.
- [1] Tan LA, Gajipara N, Bacolod M, Zhou Y, Namchuk M, Sun L, et al. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations. Neuropsychiatr Dis Treat. 2022;18:2497-2506. View Source
